1,2,3,4,5-Pentamethoxybenzene
Overview
Description
1,2,3,4,5-Pentamethoxybenzene is an organic compound with the molecular formula C11H16O5. It is a derivative of benzene where five hydrogen atoms are replaced by methoxy groups (-OCH3). This compound is known for its unique structural properties and is used in various chemical research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4,5-Pentamethoxybenzene can be synthesized through several methods. One common approach involves the methylation of hydroxybenzene derivatives. For instance, starting from 1,2,3,4,5-pentahydroxybenzene, methylation can be achieved using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like acetone .
Industrial Production Methods: Industrial production of this compound typically involves large-scale methylation processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4,5-Pentamethoxybenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert it to corresponding hydroquinones using reducing agents like sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide (FeBr3).
Major Products:
Oxidation: Formation of pentamethoxyquinone.
Reduction: Formation of pentamethoxyhydroquinone.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1,2,3,4,5-Pentamethoxybenzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Mechanism of Action
The mechanism of action of 1,2,3,4,5-Pentamethoxybenzene involves its interaction with various molecular targets. The methoxy groups enhance its reactivity and ability to participate in electron transfer reactions. This compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1,2,3,4-Tetramethoxybenzene: Lacks one methoxy group compared to 1,2,3,4,5-Pentamethoxybenzene, resulting in different reactivity and properties.
1,2,3,5-Tetramethoxybenzene: Another tetramethoxy derivative with distinct substitution patterns.
1,2,4,5-Tetramethoxybenzene: Differently substituted tetramethoxybenzene with unique chemical behavior.
Uniqueness: this compound is unique due to its fully substituted benzene ring with methoxy groups, which imparts specific electronic and steric properties. This makes it particularly useful in certain chemical reactions and applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
1,2,3,4,5-pentamethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O5/c1-12-7-6-8(13-2)10(15-4)11(16-5)9(7)14-3/h6H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFCEAVXBLUVGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1OC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00346798 | |
Record name | 1,2,3,4,5-Pentamethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00346798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13909-75-6 | |
Record name | 1,2,3,4,5-Pentamethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00346798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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